molecular formula C12H15NO2S B2676987 2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1206990-87-5

2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2676987
CAS RN: 1206990-87-5
M. Wt: 237.32
InChI Key: MLWVTTDNOAYFLZ-UHFFFAOYSA-N
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Description

“2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It likely contains a cyclopropylsulfonyl group and a tetrahydroisoquinoline group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-(cyclopropanesulfonyl)aniline, are synthesized using various organic chemistry techniques .

Scientific Research Applications

Radical Cyclization and Imines Formation

Radical cyclizations of cyclic ene sulfonamides, such as those involving tetrahydroisoquinoline derivatives, lead to the formation of stable bicyclic and tricyclic aldimines and ketimines. This process is significant for creating fused and spirocyclic imines with various ring sizes, highlighting the versatility of these compounds in synthetic chemistry (Zhang et al., 2013).

Synthesis of Cyclopropane-Fused Tetrahydroquinolines

A novel method involves the sequential annulation of α-aryl vinylsulfoniums with specific substrates to synthesize cyclopropane-fused tetrahydroquinolines. This method is notable for its high efficiency and functional group tolerance, which is crucial for developing diverse molecular structures (Wang et al., 2020).

Synthesis of Arylsulfonylquinolines

A method for synthesizing 3-arylsulfonylquinoline derivatives has been developed using tert-butyl hydroperoxide. This synthesis method is notable for its metal-free nature and the formation of C-S bonds and quinoline rings in a single step (Zhang et al., 2016).

Antibacterial Applications

2-Sulfonylquinolones have been synthesized and used as intermediates in the creation of broad-spectrum antibacterial agents. These compounds are particularly effective against resistant organisms like MRSA, highlighting their potential in pharmaceutical development (Hashimoto et al., 2007).

Synthesis of Quinazolinones

The synthesis of variously substituted tetrahydroquinazolinones through Diels–Alder adducts demonstrates the utility of phenyl vinyl sulfone in constructing complex molecular structures, including quinoline derivatives (Dalai et al., 2006).

properties

IUPAC Name

2-cyclopropylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-16(15,12-5-6-12)13-8-7-10-3-1-2-4-11(10)9-13/h1-4,12H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWVTTDNOAYFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

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